Cas no 80-18-2 (Methyl benzenesulfonate)

Methyl benzenesulfonate is a chemical substance with molecular formula of c7h8o3s and molecular weight of 172.2016. It is mainly used as a raw material in the dye and pharmaceutical industries< Br>
Methyl benzenesulfonate structure
Methyl benzenesulfonate structure
Methyl benzenesulfonate
80-18-2
C7H8O3S
172.201621055603
MFCD00014737
34204
6630

Methyl benzenesulfonate Properties

Names and Identifiers

    • Methyl benzenesulfonate
    • Benzenesulfonic acid methyl ester
    • Methyl Benzenesulfon
    • benzenesulphonic acid methyl ester
    • EINECS 201-256-8
    • methyl benzene-sulfonate
    • methyl benzenesulphonate
    • Methyl toluene-p-sulfonate
    • CS-0020960
    • B0033
    • E76340
    • Methyl ester of benzenesulphonic acid
    • NSC 06624
    • Z45457929
    • FT-0622649
    • EN300-15725
    • BRN 0908448
    • Q18500364
    • AKOS000120218
    • Methyl besylate
    • MFCD00014737
    • Methyl Benzenesulphonate; Atracurium Besilate Imp. J (EP); Atracurium Imp. J (EP); Atracurium Besilate Impurity J; Atracurium Impurity J
    • methylbenzene sulfonate
    • J-522589
    • A839862
    • METHYL BENZENE SULFONATE
    • LS-32007
    • 4-11-00-00029 (Beilstein Handbook Reference)
    • Benzenesulfonic acid methyl
    • NSC3214
    • DTXSID5052549
    • NSC-3214
    • methylbenzenesulfonate
    • 80-18-2
    • AI3-06624
    • NSC 3214
    • PS-10679
    • Benzolsulfonsauremethylester
    • BCP22900
    • SCHEMBL94530
    • Benzenesulfonic acid, methyl ester
    • CCRIS 9156
    • UNII-69X50842RM
    • 20ND3-5
    • 69X50842RM
    • methylbenzensulfonat-
    • NS00038064
    • Atracurium Besilate Imp. J (EP): Methyl Benzenesulphonate
    • DTXCID6031122
    • 20ND35
    • +Expand
    • MFCD00014737
    • CZXGXYBOQYQXQD-UHFFFAOYSA-N
    • 1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3
    • O=S(C1C=CC=CC=1)(OC)=O
    • 908448

Computed Properties

  • 172.019415g/mol
  • 0
  • 1.2
  • 0
  • 3
  • 2
  • 172.019415g/mol
  • 172.019415g/mol
  • 51.8Ų
  • 11
  • 196
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.10250
  • 51.75000
  • 1.514-1.516
  • Miscible with chloroform, methanol, ethanol and ether. Immiscible with water.
  • 280°C(lit.)
  • -4 ºC
  • 143 ºC
  • colorless liquid
  • Soluble in alcohol, ether and chloroform, slightly soluble in water. Decompose in water, acid, alkali and ethanol
  • 1.3

Methyl benzenesulfonate Security Information

Methyl benzenesulfonate Customs Data

  • 2916399090
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl benzenesulfonate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035P9-5g
Methyl Benzenesulfonate
80-18-2 98%
5g
$4.00 2024-04-21
A2B Chem LLC
AB46557-5g
Methyl Benzenesulfonate
80-18-2 98%
5g
$4.00 2024-04-19
Aaron
AR0035XL-5g
Methyl Benzenesulfonate
80-18-2
5g
$3.00
abcr
AB131848-25 g
Methyl benzenesulfonate, 98%; .
80-18-2 98%
25 g
€60.60 2023-07-20
Ambeed
A221783-5g
Methyl benzenesulfonate
80-18-2 98%
5g
$5.0
Apollo Scientific
OR5306-100g
Methyl benzenesulphonate
80-18-2 98%
100g
£18.00 2024-07-21
Enamine
EN300-15725-0.05g
methyl benzenesulfonate
80-18-2 93%
0.05g
$19.0
TRC
M288890-100mg
Methyl Benzenesulfonate
80-18-2
100mg
$ 131.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24515-25g
Methyl benzenesulfonate, 98%
80-18-2 98%
25g
¥337.00 2023-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1090612-100g
Methyl benzenesulfonate
80-18-2 98%
100g
¥85.00 2024-07-28

Methyl benzenesulfonate Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Cesium fluoride (celite-supported) ;  1.5 h, 50 °C
Reference
CsF-Celite as an efficient heterogeneous catalyst for sulfonylation and desulfonylation of heteroatoms
Tamaddon, Fatemeh; et al, Catalysis Communications, 2011, 12(15), 1477-1482

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Toluene ;  5 min, 120 °C
Reference
Direct Synthesis of Sulfonates of Alcohol, Oxyma-O-sulfonates and Oxime-O-sulfonates under Microwave Irradiation
Chandra, Jyoti; et al, ChemistrySelect, 2017, 2(27), 8471-8477

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Cuprous iodide Solvents: Dichloromethane ,  Water ;  4 h, rt
Reference
Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols
Luu, Truong Giang; et al, RSC Advances, 2022, 12(27), 17499-17504

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Oxygen ,  1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Copper bromide (CuBr2) Solvents: Dichloromethane ;  12 h, rt
Reference
Copper-Catalyzed Multicomponent Reaction of DABCO·(SO2)2, Alcohols, and Aryl Diazoniums for the Synthesis of Sulfonic Esters
Wang, Yang; et al, Journal of Organic Chemistry, 2018, 83(8), 4674-4680

Synthetic Circuit 6

Reaction Conditions
1.1 8 h, 95 °C
Reference
A simple method for the synthesis of sulfonic esters
Bhatthula, Bharath Kumar Goud; et al, Synthetic Communications, 2020, 50(20), 3133-3148

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride ,  Oxygen Solvents: Methanol ;  10 h, rt
Reference
Electrochemical synthesis of sulfinic esters from alcohols and thiophenols
He, Yang; et al, Tetrahedron Letters, 2020, 61(12),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride ,  Oxygen Solvents: Methanol ;  10 h, rt
Reference
Electrochemical synthesis of sulfinic esters from alcohols and thiophenols
He, Yang; et al, ChemRxiv, 2019, 1, 1-13

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  2 min, rt
1.2 4 h, rt
Reference
O-Methylation of carboxylic acids with streptozotocin
Zeng, Li-Yan; et al, Organic & Biomolecular Chemistry, 2022, 20(26), 5230-5233

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Methanol
Reference
Multistep oxidations of the unsymmetrical disulfide and thiolsulfinates: New evidence for the formation of the thionitrite and the sulfinyl derivatives as the intermediates
Oae, Shigeru; et al, Chemistry Letters, 1978, (3), 279-80

Synthetic Circuit 11

Reaction Conditions
Reference
The reactions of trialkyl(alkoxy)stannane with sulfonyl, sulfinyl, and sulfenyl chlorides
Kozuka, Seizi; et al, Memoirs of the Faculty of Engineering, 1978, 19, 181-3

Synthetic Circuit 12

Reaction Conditions
Reference
Mesylhydroxylamines. VI. Oxidation of N-mesylhydroxylamines - vibrational spectra and crystal structure of 1,2-dimesyl-1,2-dimethoxyhydrazine
Brink, Klaus; et al, Chemische Berichte, 1985, 118(2), 564-73

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lead dioxide Solvents: Dichloromethane
2.1 -
Reference
Mesylhydroxylamines. VI. Oxidation of N-mesylhydroxylamines - vibrational spectra and crystal structure of 1,2-dimesyl-1,2-dimethoxyhydrazine
Brink, Klaus; et al, Chemische Berichte, 1985, 118(2), 564-73

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Benzene
Reference
Preparation and photolysis of diaryl esters of acetylenedicarboxylic acid
Alvaro, Mercedes; et al, Tetrahedron, 1992, 48(16), 3437-44

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: Sulfuric acid Solvents: Benzene
Reference
Preparation and photolysis of diaryl esters of acetylenedicarboxylic acid
Alvaro, Mercedes; et al, Tetrahedron, 1992, 48(16), 3437-44

Methyl benzenesulfonate Raw materials

Methyl benzenesulfonate Preparation Products

Methyl benzenesulfonate Suppliers

HU BEI RUI KE HUA GONG Co., Ltd.
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(CAS:80-18-2)
SHI JING LI
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TIAN MEN HENG CHANG HUA GONG Co., Ltd.
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LEI JING LI
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HU BEI ZHONG SHAN FENG XING YI YAO Technology Co., Ltd.
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(CAS:80-18-2)
ZHANG LI
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Hubei Shixing Chemical Co., Ltd
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(CAS:80-18-2)
JIANG KUN
18086426449
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HU BEI XIN JIE CHENG HUA GONG Technology Co., Ltd.
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(CAS:80-18-2)
WAN JING LI
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Methyl benzenesulfonate Related Literature

Recommended suppliers
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(CAS:80-18-2)Methyl benzenesulfonate
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(CAS:80-18-2)
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